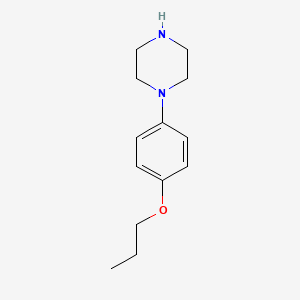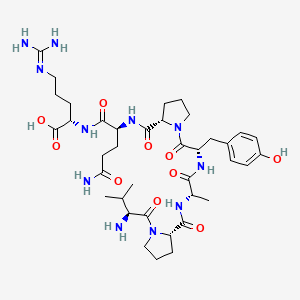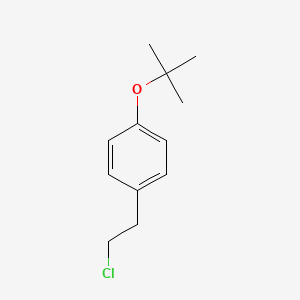
1-(4-propoxyphenyl)Piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Propoxyphenyl)Piperazine is a chemical compound belonging to the piperazine family, characterized by a piperazine ring substituted with a 4-propoxyphenyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Propoxyphenyl)Piperazine can be synthesized through various methods. One common approach involves the reaction of 1-(4-bromophenyl)piperazine with propyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 1-(4-Propoxyphenyl)Piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
科学的研究の応用
1-(4-Propoxyphenyl)Piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex piperazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-(4-propoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to physiological effects. For example, it may interact with serotonin receptors, influencing neurotransmitter release and uptake .
類似化合物との比較
1-(4-Methoxyphenyl)piperazine: Similar structure but with a methoxy group instead of a propoxy group.
1-(4-Ethoxyphenyl)piperazine: Contains an ethoxy group instead of a propoxy group.
1-(4-Butoxyphenyl)piperazine: Features a butoxy group in place of the propoxy group.
Uniqueness: 1-(4-Propoxyphenyl)Piperazine is unique due to its specific propoxy substitution, which can influence its pharmacokinetic and pharmacodynamic properties. This uniqueness can result in different biological activities and therapeutic potentials compared to its analogs .
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
1-(4-propoxyphenyl)piperazine |
InChI |
InChI=1S/C13H20N2O/c1-2-11-16-13-5-3-12(4-6-13)15-9-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3 |
InChIキー |
KYXWZZDYCRFDQX-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B12558123.png)



![11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate](/img/structure/B12558150.png)

